

spectroscopic comparison of (1,4-Dimethylpiperazin-2-yl)methanol and its precursors

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Spectroscopic Comparison: (1,4-Dimethylpiperazin-2-yl)methanol and Its Precursors

A detailed analysis of the spectroscopic characteristics of **(1,4-Dimethylpiperazin-2-yl)methanol** and its synthetic precursors is presented for researchers, scientists, and professionals in drug development. This guide provides a comparative overview of their structural features through NMR, IR, and Mass Spectrometry data, supported by established experimental protocols.

(1,4-Dimethylpiperazin-2-yl)methanol is a functionalized piperazine derivative with applications in chemical synthesis, particularly as a building block for more complex molecules in pharmaceutical and materials science research.^[1] A common synthetic route to this alcohol involves the N-methylation of a piperazine-2-carboxylate ester, followed by the reduction of the ester group. This guide will focus on the spectroscopic comparison of the final product with its key precursors: Piperazine, 1,4-Dimethylpiperazine, and the intermediate ester, Methyl 1,4-dimethylpiperazine-2-carboxylate.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data for **(1,4-Dimethylpiperazin-2-yl)methanol** and its precursors. This data is essential for monitoring the progress of the synthesis and confirming the identity and purity of the products at each stage.

Table 1: ^1H NMR Spectroscopic Data (Chemical Shift δ [ppm])

Compound	N-CH ₃	Piperazine Ring Protons	-OCH ₃ (ester)	-CH ₂ OH
Piperazine	-	2.84 (s, 8H)	-	-
1,4-Dimethylpiperazine	2.29 (s, 6H)	2.45 (s, 8H)	-	-
Methyl 1,4-dimethylpiperazine-2-carboxylate	2.24 (s, 3H), 2.30 (s, 3H)	1.95-2.90 (m, 7H)	3.68 (s, 3H)	-
(1,4-Dimethylpiperazin-2-yl)methanol	~2.2-2.3	~1.8-2.9	-	~3.4-3.6

Note: Predicted values for **(1,4-Dimethylpiperazin-2-yl)methanol** are based on typical chemical shifts for similar structures, as direct experimental spectra were not available in the cited literature.

Table 2: ^{13}C NMR Spectroscopic Data (Chemical Shift δ [ppm])

Compound	N-CH ₃	Piperazine Ring Carbons	C=O (ester)	-OCH ₃ (ester)	-CH ₂ OH
Piperazine	-	46.9	-	-	-
1,4-Dimethylpiperazine	46.2	55.2	-	-	-
Methyl 1,4-dimethylpiperazine-2-carboxylate	~42, ~46	~50-60	~172	~51	-
(1,4-Dimethylpiperazin-2-yl)methanol	~46	~54-65	-	-	~65

Note: Predicted values for Methyl 1,4-dimethylpiperazine-2-carboxylate and **(1,4-Dimethylpiperazin-2-yl)methanol** are based on typical chemical shifts for similar structures, as direct experimental spectra were not available in the cited literature.

Table 3: IR Spectroscopic Data (Wavenumber cm⁻¹)

Compound	C-H Stretch	N-H Bend (Piperazine)	C=O Stretch (ester)	O-H Stretch (alcohol)
Piperazine	2800-3000	~1600	-	-
1,4-Dimethylpiperazine	2750-2950	-	-	-
Methyl 1,4-dimethylpiperazine-2-carboxylate	2800-3000	-	~1735	-
(1,4-Dimethylpiperazin-2-yl)methanol	2800-3000	-	-	~3400 (broad)

Note: Predicted values for Methyl 1,4-dimethylpiperazine-2-carboxylate and **(1,4-Dimethylpiperazin-2-yl)methanol** are based on characteristic functional group frequencies.

Table 4: Mass Spectrometry Data (m/z)

Compound	Molecular Ion [M] ⁺	Key Fragmentation Peaks
Piperazine	86	56, 43
1,4-Dimethylpiperazine	114	71, 58, 42
Methyl 1,4-dimethylpiperazine-2-carboxylate	172	113, 71, 58
(1,4-Dimethylpiperazin-2-yl)methanol	144	113, 71, 58, 42

Note: Predicted values for Methyl 1,4-dimethylpiperazine-2-carboxylate and **(1,4-Dimethylpiperazin-2-yl)methanol** are based on their molecular weights and expected fragmentation patterns.

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ^1H and ^{13}C NMR spectra are typically recorded on a 300 or 500 MHz spectrometer.
- Samples are dissolved in a suitable deuterated solvent, such as chloroform-d (CDCl_3) or deuterium oxide (D_2O), with tetramethylsilane (TMS) used as an internal standard (0 ppm).
- For ^1H NMR, chemical shifts are reported in parts per million (ppm) downfield from TMS. Data is presented as: chemical shift, multiplicity (s = singlet, d = doublet, t = triplet, q = quartet, m = multiplet), coupling constant(s) (J) in Hertz (Hz), and integration.
- For ^{13}C NMR, chemical shifts are reported in ppm relative to the solvent signal.

Infrared (IR) Spectroscopy

- IR spectra are commonly obtained using a Fourier Transform Infrared (FTIR) spectrometer.
- Liquid samples can be analyzed as a thin film between salt plates (e.g., NaCl or KBr). Solid samples are typically analyzed as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.
- Spectra are recorded in the wavenumber range of $4000\text{-}400\text{ cm}^{-1}$.
- Characteristic absorption bands are reported in wavenumbers (cm^{-1}).

Mass Spectrometry (MS)

- Mass spectra are generally acquired using a mass spectrometer with electron ionization (EI) or electrospray ionization (ESI).
- For EI-MS, samples are introduced into the ion source, and the resulting mass-to-charge ratio (m/z) of the molecular ion and fragment ions are recorded.
- High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and elemental composition of the molecules.

Visualizing the Synthetic Pathway

The synthesis of **(1,4-Dimethylpiperazin-2-yl)methanol** from piperazine can be visualized as a multi-step process.

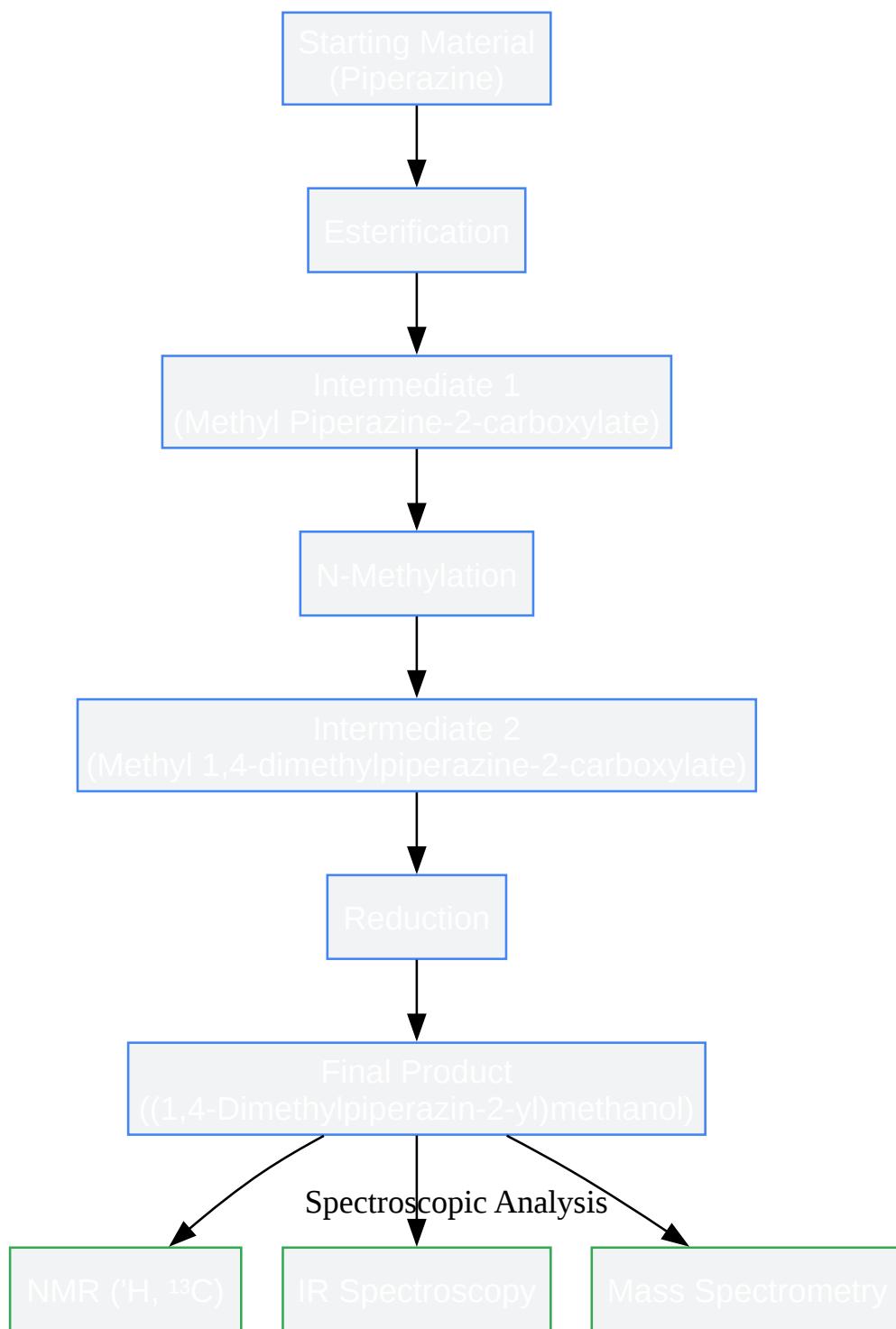


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Caption: Synthetic route to **(1,4-Dimethylpiperazin-2-yl)methanol**.

An alternative pathway involves the direct methylation of piperazine to form 1,4-dimethylpiperazine, which would then require selective functionalization at the C-2 position, a generally more complex transformation.

Synthesis

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Caption: General experimental workflow for synthesis and analysis.

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References

- 1. nbino.com [nbino.com]
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